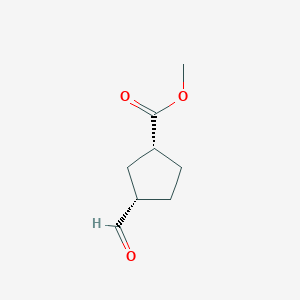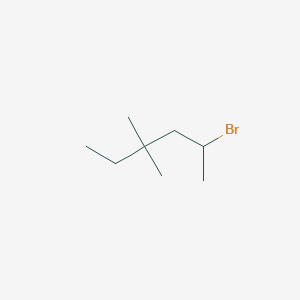
2-Bromo-4,4-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,4-dimethylhexane is an organic compound with the molecular formula C8H17Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4,4-dimethylhexane can be synthesized through the bromination of 4,4-dimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,4-dimethylhexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using KCN would yield 4,4-dimethylhexanenitrile.
Elimination: The major product is typically 4,4-dimethylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-4,4-dimethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a model compound in studies of halogenated organic compounds and their biological interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,4-dimethylhexane
- 2-Iodo-4,4-dimethylhexane
- 4-Bromo-2,4-dimethylhexane
Uniqueness
2-Bromo-4,4-dimethylhexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H17Br |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
2-bromo-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 |
Clé InChI |
YVJPSFVBWCCFKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


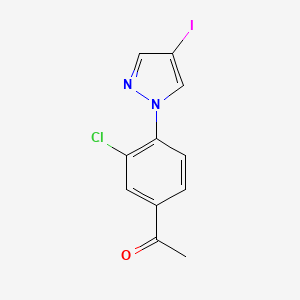
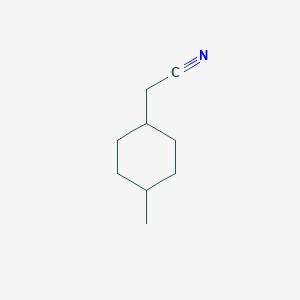
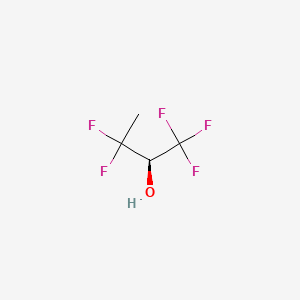
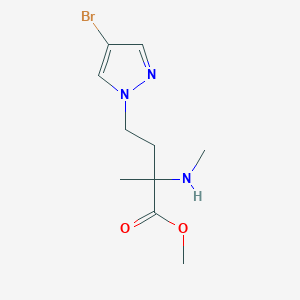
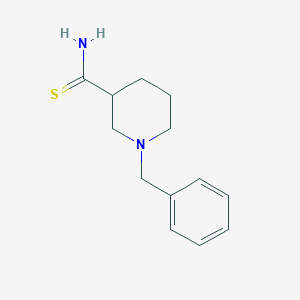
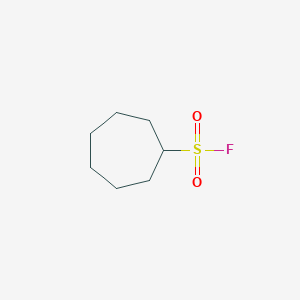
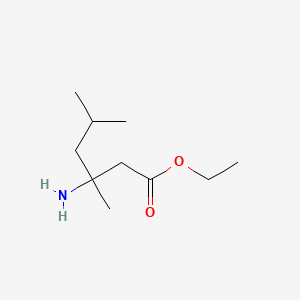
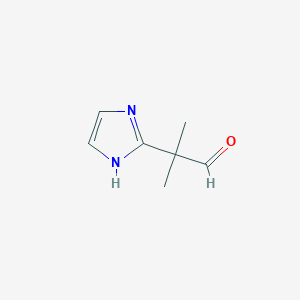
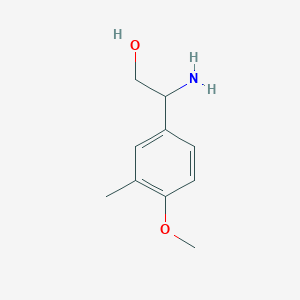
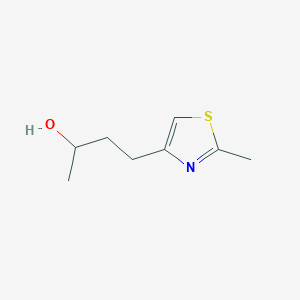
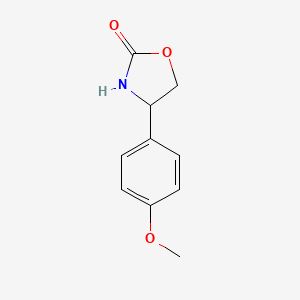

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
